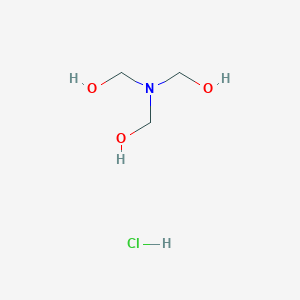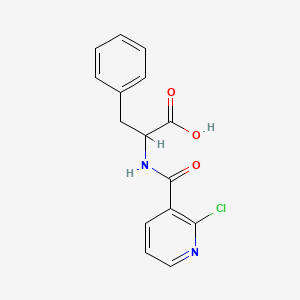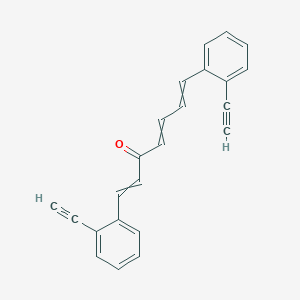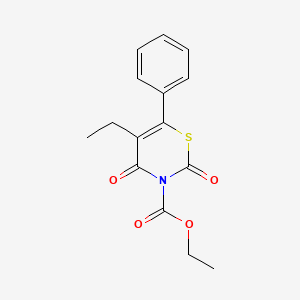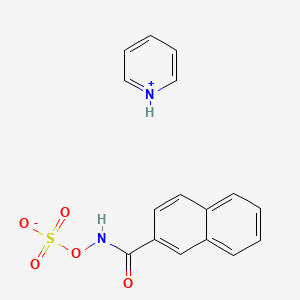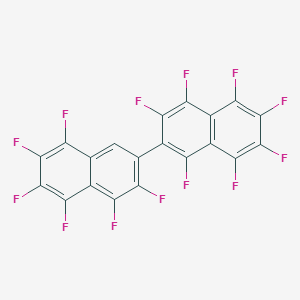
1,3,3',4,4',5,5',6,6',7,7',8,8'-Tridecafluoro-2,2'-binaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-2,2’-binaphthalene is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms attached to a binaphthalene core. This compound is of interest due to its unique chemical properties, which include high thermal stability, resistance to oxidation, and hydrophobicity. These properties make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-2,2’-binaphthalene typically involves the fluorination of binaphthalene derivatives. One common method is the direct fluorination of 2,2’-binaphthalene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as electrochemical fluorination (ECF) or the use of perfluorinated reagents. These methods allow for the efficient and large-scale production of highly fluorinated compounds with high purity.
化学反応の分析
Types of Reactions
1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-2,2’-binaphthalene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound is generally resistant to oxidation due to the electron-withdrawing nature of fluorine atoms. it can undergo reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex fluorinated aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed under controlled conditions.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield partially fluorinated binaphthalene derivatives, while coupling reactions can produce extended fluorinated aromatic systems.
科学的研究の応用
1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-2,2’-binaphthalene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of advanced fluorinated materials, including polymers and liquid crystals.
Biology: Its hydrophobic nature makes it useful in the study of membrane proteins and lipid bilayers.
Medicine: The compound’s stability and resistance to metabolic degradation make it a candidate for drug delivery systems and imaging agents.
Industry: It is employed in the production of high-performance coatings, lubricants, and electronic materials due to its thermal stability and chemical resistance.
作用機序
The mechanism by which 1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-2,2’-binaphthalene exerts its effects is primarily related to its fluorine content. The electron-withdrawing nature of fluorine atoms influences the compound’s reactivity and interactions with other molecules. In biological systems, its hydrophobicity allows it to interact with lipid membranes, potentially affecting membrane fluidity and protein function.
類似化合物との比較
Similar Compounds
- 1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-1-octanethiol
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
Uniqueness
Compared to other similar compounds, 1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-2,2’-binaphthalene stands out due to its binaphthalene core, which provides a rigid and planar structure. This structural feature, combined with extensive fluorination, imparts unique properties such as high thermal stability and resistance to chemical degradation, making it particularly valuable in applications requiring robust and durable materials.
特性
CAS番号 |
73501-13-0 |
|---|---|
分子式 |
C20HF13 |
分子量 |
488.2 g/mol |
IUPAC名 |
1,2,3,4,5,6,8-heptafluoro-7-(3,4,5,6,7,8-hexafluoronaphthalen-2-yl)naphthalene |
InChI |
InChI=1S/C20HF13/c21-8-2(1-3-5(11(8)24)13(26)18(31)17(30)9(3)22)4-10(23)6-7(14(27)12(4)25)16(29)20(33)19(32)15(6)28/h1H |
InChIキー |
YADWBDQKVDARTK-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(C(=C1C3=C(C4=C(C(=C3F)F)C(=C(C(=C4F)F)F)F)F)F)F)C(=C(C(=C2F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)




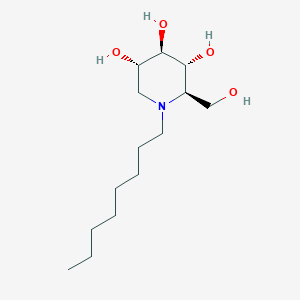
![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
![N-[3-(Triethoxysilyl)propyl]-L-prolinamide](/img/structure/B14450856.png)

